FD&C yellow 6

Description

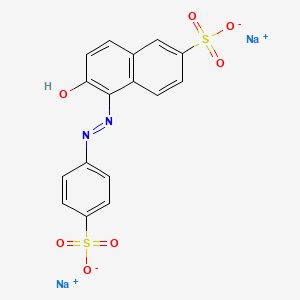

Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;6-hydroxy-5-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O7S2.2Na/c19-15-8-1-10-9-13(27(23,24)25)6-7-14(10)16(15)18-17-11-2-4-12(5-3-11)26(20,21)22;;/h1-9,19H,(H,20,21,22)(H,23,24,25);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIQPTROHQCGFEF-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])O)S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2Na2O7S2 | |

| Record name | SUNSET YELLOW FCF | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6021456 | |

| Record name | FD&C Yellow 6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Reddish-yellow to reddish-brown powder or solid. (NTP, 1992), Fd & c yellow no. 6 appears as orange-red crystals or a red powder. (NTP, 1992), Orange-red powder or granules, Red-orange crystals or red powder; [CAMEO], Reddish-yellow to reddish-brown solid; [CAMEO] Reddish-yellow odorless powder; [MSDSonline] | |

| Record name | DIRECT YELLOW 11 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20308 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FD & C YELLOW NO. 6 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20404 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SUNSET YELLOW FCF | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | FD&C yellow 6 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1967 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | C.I. Direct Yellow 11 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4088 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

10 to 50 mg/mL at 73 °F (NTP, 1992), 50 to 100 mg/mL at 75 °F (NTP, 1992), Solubility at 25 °C: 20.0 g/100 mL in glycerol, 2.2 g/100 mL in propylene glycol, Slightly soluble in ethanol; reddish-orange solution in concentrated sulfuric acid, changing to yellow in dilution, In water, 19.0 g/100 mL at 25 °C (1.9X10+5 mg/L) | |

| Record name | DIRECT YELLOW 11 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20308 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FD & C YELLOW NO. 6 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20404 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | C.I. FOOD YELLOW 3 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4136 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.43X10-22 mm Hg at 25 °C (estimated) | |

| Record name | C.I. FOOD YELLOW 3 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4136 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Orange-red crystals, Orange powder | |

CAS No. |

1325-37-7, 2783-94-0 | |

| Record name | DIRECT YELLOW 11 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20308 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FD & C YELLOW NO. 6 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20404 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | C.I. Direct Yellow 11 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001325377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C.I. Food Yellow 3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002783940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C.I. Direct Yellow 11 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | FD&C Yellow 6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 6-hydroxy-5-[(4-sulphonatophenyl)azo]naphthalene-2-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.629 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzenesulfonic acid, 2-methyl-5-nitro-, alkaline condition products | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.994 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FD&C YELLOW NO. 6 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H77VEI93A8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | C.I. FOOD YELLOW 3 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4136 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | C.I. DIRECT YELLOW 11 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5525 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Decomposes without melting at 734 °F (NTP, 1992), Decomposes without melting when heated to 390 °C | |

| Record name | FD & C YELLOW NO. 6 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20404 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | C.I. FOOD YELLOW 3 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4136 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of FD&C Yellow No. 6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and biological interactions of the synthetic food colorant, FD&C Yellow No. 6. The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Properties

FD&C Yellow No. 6, also known by its common names Sunset Yellow FCF and Orange Yellow S, is a synthetic azo dye widely used in food, pharmaceuticals, and cosmetics.[1][2] Its chemical identity and key properties are summarized in the table below.

| Parameter | Value | Reference(s) |

| IUPAC Name | disodium 6-hydroxy-5-[(4-sulfophenyl)azo]-2-naphthalenesulfonate | [3] |

| Synonyms | Sunset Yellow FCF, Orange Yellow S, C.I. 15985, E110 | [2][3] |

| CAS Number | 2783-94-0 | [3] |

| Molecular Formula | C₁₆H₁₀N₂Na₂O₇S₂ | [2] |

| Molecular Weight | 452.37 g/mol | |

| Appearance | Reddish-orange crystals or powder | [4] |

| Solubility | Freely soluble in water | [5] |

| Maximum Absorption (λmax) | pH-dependent: ~480 nm at pH 1 and ~443 nm at pH 13 | [5] |

Chemical Structure

The chemical structure of FD&C Yellow No. 6 is characterized by an azo bond (-N=N-) linking a substituted naphthalene ring and a substituted benzene ring. Both aromatic rings are sulfonated, which imparts water solubility to the molecule.

Caption: Chemical structure of FD&C Yellow No. 6.

Synthesis

FD&C Yellow No. 6 is synthesized through a two-step diazotization and coupling reaction.[6][7]

Synthesis Workflow

Caption: Synthesis workflow of FD&C Yellow No. 6.

Experimental Protocol: Synthesis of FD&C Yellow No. 6

This protocol is a generalized procedure based on established chemical principles.[6][7]

Materials:

-

Sulfanilic acid (4-aminobenzenesulfonic acid)

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl) or Sulfuric Acid (H₂SO₄)

-

Schaeffer's acid (6-hydroxy-2-naphthalenesulfonic acid)

-

Sodium hydroxide (NaOH)

-

Sodium chloride (NaCl)

-

Ice

-

Distilled water

Procedure:

-

Diazotization of Sulfanilic Acid:

-

Dissolve sulfanilic acid in a sodium carbonate solution.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a solution of sodium nitrite.

-

Slowly add concentrated hydrochloric acid or sulfuric acid, maintaining the temperature below 5 °C, to form the 4-sulfobenzenediazonium salt.

-

-

Azo Coupling:

-

In a separate vessel, dissolve Schaeffer's acid in a sodium hydroxide solution and cool in an ice bath.

-

Slowly add the cold diazonium salt solution to the Schaeffer's acid solution with constant stirring, maintaining a low temperature. The coupling reaction will occur, forming the crude FD&C Yellow No. 6 dye.

-

-

Isolation and Purification:

-

"Salt out" the dye by adding sodium chloride to the reaction mixture, which decreases its solubility.

-

Collect the precipitated dye by filtration.

-

Wash the dye with a saturated sodium chloride solution to remove unreacted starting materials and byproducts.

-

Dry the purified FD&C Yellow No. 6.

-

Analytical Methodologies

Several analytical techniques are employed for the identification and quantification of FD&C Yellow No. 6 in various matrices.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for the analysis of FD&C Yellow No. 6 and its impurities.[8][9][10][11]

Experimental Protocol: UHPLC-PDA Analysis of FD&C Yellow No. 6 [8][12]

-

Instrumentation: Ultra-High-Performance Liquid Chromatograph with a Photodiode Array (PDA) detector.

-

Column: A C18 or similar reversed-phase column is typically used.

-

Mobile Phase: A gradient elution is commonly employed using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).

-

Sample Preparation:

-

For solid samples (e.g., powdered drink mix), dissolve a known weight in water or a suitable solvent.

-

For liquid samples (e.g., beverages), dilute as necessary.

-

Filter the sample solution through a 0.45 µm filter before injection.

-

-

Analysis:

-

Inject the prepared sample into the HPLC system.

-

Monitor the elution of the dye at its maximum absorption wavelength (around 482 nm).

-

Quantify the concentration of FD&C Yellow No. 6 by comparing its peak area to a standard curve prepared from certified reference standards.

-

UV-Visible Spectrophotometry

UV-Vis spectrophotometry is a simpler and more rapid method for the quantification of FD&C Yellow No. 6 in solutions.[13][14][15]

Experimental Protocol: Quantification of FD&C Yellow No. 6 by UV-Vis Spectrophotometry [13][15]

-

Instrumentation: A UV-Visible Spectrophotometer.

-

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of FD&C Yellow No. 6 of known concentrations in distilled water.

-

Wavelength of Maximum Absorbance (λmax) Determination: Scan a standard solution across the visible spectrum (e.g., 350-700 nm) to determine the wavelength of maximum absorbance (λmax), which should be around 482 nm.

-

Calibration Curve: Measure the absorbance of each standard solution at the λmax. Plot a graph of absorbance versus concentration to create a calibration curve.

-

Sample Analysis: Prepare the sample solution as described for HPLC analysis. Measure the absorbance of the sample solution at the λmax.

-

Quantification: Determine the concentration of FD&C Yellow No. 6 in the sample by interpolating its absorbance value on the calibration curve.

-

Biological Interactions and Signaling Pathways

Recent research has focused on the interaction of FD&C Yellow No. 6 with the gut microbiota and its potential effects on host inflammatory responses.

Metabolism by Gut Microbiota

FD&C Yellow No. 6 can be metabolized by certain species of gut bacteria.[16][17] The primary metabolic process is the reduction of the azo bond, leading to the formation of aromatic amines, such as sulfanilic acid.[16]

Caption: Metabolism of FD&C Yellow No. 6 by gut microbiota.

Inflammatory Signaling Pathway

Studies in animal models suggest that metabolites of FD&C Yellow No. 6 may trigger inflammatory responses, particularly in individuals with a genetic predisposition to inflammatory bowel disease (IBD).[18][19] This process is thought to be mediated by the Interleukin-23 (IL-23) signaling pathway.[18]

Caption: Proposed inflammatory signaling pathway involving FD&C Yellow No. 6 metabolites.

Allergic Reactions

In susceptible individuals, FD&C Yellow No. 6 can cause allergic-type reactions, including urticaria (hives), angioedema, and asthma.[1][20][21][22] The exact mechanism is not fully understood but is thought to involve non-IgE-mediated mast cell degranulation in some cases.[22]

Conclusion

This technical guide has provided a detailed overview of the chemical structure, synthesis, analysis, and biological interactions of FD&C Yellow No. 6. The provided data and protocols are intended to be a valuable resource for researchers and professionals in the fields of chemistry, food science, and drug development. Further research is warranted to fully elucidate the mechanisms underlying the biological effects of this widely used color additive.

References

- 1. Yellow 6: Understanding Its Applications and Potential Health Impacts [rupahealth.com]

- 2. vidhifoodcolors.com [vidhifoodcolors.com]

- 3. FD&C yellow 6 | C16H10N2Na2O7S2 | CID 17730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Comparison of the effect of Sunset yellow on the stomach and small intestine of developmental period of mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sunset Yellow (Yellow 6) | SIELC Technologies [sielc.com]

- 6. eCFR :: 21 CFR 74.706 -- FD&C Yellow No. 6. [ecfr.gov]

- 7. academicworks.cuny.edu [academicworks.cuny.edu]

- 8. osti.gov [osti.gov]

- 9. Determination of Seven Organic Impurities in FD&C Yellow No. 6 by Ultra-High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. fda.gov [fda.gov]

- 13. researchgate.net [researchgate.net]

- 14. analysis.rs [analysis.rs]

- 15. science.valenciacollege.edu [science.valenciacollege.edu]

- 16. Gut Reactions: U of G Study Finds Food Dyes Can Harm Gut Microbes - U of G News [news.uoguelph.ca]

- 17. mdpi.com [mdpi.com]

- 18. Food colorants metabolized by commensal bacteria promote colitis in mice with dysregulated expression of interleukin-23 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. microbiomeplus.com [microbiomeplus.com]

- 20. downloads.regulations.gov [downloads.regulations.gov]

- 21. Dermatitis to FD&C yellow No. 6 dye in orange antiseptic solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. A Case Report of Allergic Hypersensitivity to Color Additives in Slurpee® Beverages - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Sunset Yellow FCF

Introduction

Sunset Yellow FCF, also known as FD&C Yellow No. 6, is a synthetic petroleum-derived orange azo dye.[1] Its chemical name is Disodium 6-hydroxy-5-[(4-sulfophenyl)azo]-2-naphthalenesulfonate.[2][3] As a water-soluble colorant, it provides a vivid yellow-orange shade and is valued for its high stability against light, heat, and pH variations.[2] This makes it a widely used additive in the food, beverage, pharmaceutical, and cosmetic industries.[1][2][4] The synthesis of Sunset Yellow FCF is a classic example of diazo coupling, a fundamental reaction in the production of azo dyes. This guide provides a detailed technical overview of its synthesis, purification, and analytical assessment for researchers and professionals in drug development and chemical sciences.

Chemical and Physical Properties

A summary of the key identifiers and properties of Sunset Yellow FCF is presented below.

| Property | Value | Reference |

| Chemical Name | Disodium 6-hydroxy-5-[(4-sulfophenyl)azo]-2-naphthalenesulfonate | [2] |

| C.I. Name | Acid Yellow 6 | [4] |

| C.I. Number | 15985 | [2][4] |

| E Number | E110 | [2] |

| CAS Number | 2783-94-0 | [4][5] |

| Molecular Formula | C₁₆H₁₀N₂Na₂O₇S₂ | [4] |

| Molecular Weight | 452.37 g/mol | [3][6] |

| Maximum Absorption (λmax) | ~480 nm at pH 1, ~443 nm at pH 13 | [1][7] |

| Solubility | Freely soluble in water | [2][6] |

Synthesis of Sunset Yellow FCF

The industrial synthesis of Sunset Yellow FCF is a two-step process involving diazotization followed by an azo coupling reaction.[8]

-

Diazotization: Sulfanilic acid (4-aminobenzenesulfonic acid) is treated with sodium nitrite in the presence of a strong acid (like hydrochloric acid) at low temperatures (0-5°C) to form a diazonium salt (4-sulfobenzenediazonium).[8] Maintaining a low temperature is critical to prevent the unstable diazonium salt from decomposing.

-

Azo Coupling: The resulting diazonium salt is then coupled with an electron-rich aromatic compound, 6-hydroxy-2-naphthalenesulfonic acid (also known as Schaeffer's acid), under alkaline conditions.[8] The electrophilic diazonium ion attacks the electron-rich naphthalene ring to form the stable azo bond (—N=N—), which acts as the chromophore responsible for the dye's color.[9]

Experimental Protocol: Laboratory Scale Synthesis

This protocol is based on a typical laboratory procedure for synthesizing azo dyes.[8]

Materials:

-

Sulfanilic acid (175 mg)

-

Sodium carbonate (100 mg)

-

Sodium nitrite (100 mg)

-

Concentrated Hydrochloric Acid (0.5 mL)

-

6-hydroxy-2-naphthalenesulfonic acid (225 mg)

-

2.5 M Sodium hydroxide solution (10 mL)

-

Sodium chloride (1 g)

-

Ice

-

Deionized water

-

Ethanol

Procedure:

Part A: Preparation of the Diazonium Salt

-

In a 50 mL Erlenmeyer flask, dissolve 175 mg of sulfanilic acid and 100 mg of sodium carbonate in 5 mL of water. Gentle heating may be applied to facilitate dissolution. Cool the solution to room temperature.[8]

-

Add a solution of 100 mg of sodium nitrite in 1 mL of water to the sulfanilic acid solution.[8]

-

Cool this mixture in an ice-water bath.[8]

-

In a separate small beaker, slowly add 0.5 mL of concentrated hydrochloric acid to approximately 3 g of crushed ice.[8]

-

Slowly, and with constant swirling, add the cold sulfanilic acid/sodium nitrite solution dropwise to the iced HCl. The temperature must be maintained below 5°C.[8]

-

Let the resulting diazonium salt solution sit in the ice bath for at least 5 minutes before use.[8]

Part B: Azo Coupling Reaction

-

In a separate 50 mL Erlenmeyer flask, dissolve 225 mg of 6-hydroxy-2-naphthalenesulfonic acid in 10 mL of 2.5 M sodium hydroxide solution.[8]

-

Cool this solution in an ice-water bath for 5 minutes.[8]

-

With continuous stirring, slowly add the cold diazonium salt solution (from Part A) to the alkaline solution of the coupling agent.[8]

-

A brightly colored precipitate of Sunset Yellow FCF should form. Keep the mixture stirring in the ice bath for an additional 10 minutes to ensure the reaction is complete.[8]

Purification of Sunset Yellow FCF

The crude product from the synthesis contains the desired dye along with unreacted starting materials, by-products, and inorganic salts. Purification is essential to meet the stringent requirements for its use in food, drugs, and cosmetics.

Common Purification Techniques:

-

Salting Out: This is a common initial purification step. The addition of a high concentration of an electrolyte, typically sodium chloride (NaCl), reduces the solubility of the organic dye in the aqueous solution, causing it to precipitate.[8]

-

Recrystallization: The crude, salted-out product can be further purified by recrystallization. This involves dissolving the dye in a suitable hot solvent or solvent mixture (e.g., a 1:1 ethanol/water mixture) and allowing it to cool slowly.[8] As the solution cools, the dye crystallizes out, leaving impurities behind in the solvent.

-

Solid-Phase Extraction (SPE): For analytical purposes or to remove specific impurities, SPE is a highly effective technique.[9] It utilizes a solid sorbent (like a C18 column) to retain the dye while allowing impurities to be washed away, after which the purified dye is eluted with a suitable solvent.[9]

-

Chromatography: Techniques like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are primarily used for the analysis and separation of the dye from subsidiary colors and other organic impurities.[9]

Experimental Protocol: Purification by Recrystallization

Procedure:

-

Collect the crude Sunset Yellow FCF product obtained from the synthesis via vacuum filtration.[8]

-

Transfer the crude solid to a beaker.

-

Add a minimal amount of a hot 1:1 ethanol/water mixture to the solid, just enough to dissolve it completely. Gentle heating on a hotplate may be necessary.[8]

-

Once dissolved, remove the solution from the heat and allow it to cool slowly to room temperature.

-

Further cool the solution in an ice-water bath to maximize the precipitation of the purified crystals.[8]

-

Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol to remove any remaining soluble impurities.

-

Dry the final product in a desiccator or a low-temperature oven.

Purity Assessment and Analytical Methods

Ensuring the purity of Sunset Yellow FCF is critical for regulatory compliance and consumer safety. Various analytical techniques are employed for its quantification and the detection of impurities.

| Parameter / Impurity | Specification Limit | Reference |

| Subsidiary colouring matters | Not more than 5% | [10][11] |

| Organic compounds other than colouring matters (sum) | Not more than 0.5% | [10][11] |

| Unsulfonated primary aromatic amines (as aniline) | Not more than 0.01% | [10][11] |

| Ether-extractable matter | Not more than 0.2% | [10][11] |

| Sudan I (1-(Phenylazo)-2-naphthalenol) | Not more than 1 mg/kg | [10][11] |

Key Analytical Techniques:

-

High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for determining the purity of Sunset Yellow FCF and quantifying subsidiary colors and other organic impurities.[3][12] Reverse-phase HPLC with a UV-Vis or Diode Array Detector (DAD) is commonly used.[9]

-

UV-Visible Spectrophotometry: This technique is used for the identification and quantification of the dye.[9][12] The absorbance of a solution is measured at its maximum absorption wavelength (~480 nm) and compared against a calibration curve to determine its concentration.[12]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is employed for the identification of unknown impurities and degradation products by providing information on their molecular weight and structure.[13]

References

- 1. Sunset yellow FCF - Wikipedia [en.wikipedia.org]

- 2. How Sunset Yellow FCF Enhances Food and Beverage Visual Appeal [jindunchemical.com]

- 3. nbinno.com [nbinno.com]

- 4. Sunset Yellow FCF – Rainbow Dye-Tech (Pvt) Ltd. [rainbowdyetech.co]

- 5. CheMondis Marketplace [chemondis.com]

- 6. researchgate.net [researchgate.net]

- 7. Sunset Yellow Fcf Synthesis Dye - 354 Words | Cram [cram.com]

- 8. academicworks.cuny.edu [academicworks.cuny.edu]

- 9. eprints.ums.edu.my [eprints.ums.edu.my]

- 10. fao.org [fao.org]

- 11. fao.org [fao.org]

- 12. jcbms.org [jcbms.org]

- 13. researchgate.net [researchgate.net]

Physicochemical properties of disodium 6-hydroxy-5-(4-sulfonatophenyl azo)-2-naphthalene-sulfonate

A Technical Guide to the Physicochemical Properties of Sunset Yellow FCF

Introduction

Disodium 6-hydroxy-5-(4-sulfonatophenyl azo)-2-naphthalene-sulfonate, widely known as Sunset Yellow FCF, is a petroleum-derived, synthetic azo dye.[1][2] It is recognized by various regulatory bodies under different names, including FD&C Yellow No. 6 in the United States and E110 in the European Union.[1][3] As a water-soluble orange-yellow dye, it finds extensive application in coloring foods, pharmaceuticals, and cosmetics.[1][4] Its utility is derived from its stability across a range of pH levels, high water solubility, and strong tinctorial strength.[4][5] This document provides an in-depth overview of its core physicochemical properties, analytical methodologies, and structural characteristics to support research and development activities.

Chemical Identity and Properties

The fundamental identification and physicochemical characteristics of Sunset Yellow FCF are summarized in the tables below.

Table 1: General Chemical Identification

| Identifier | Value |

| IUPAC Name | Disodium 6-hydroxy-5-[(4-sulfonatophenyl)azo]-2-naphthalene-sulfonate[6] |

| Common Synonyms | Sunset Yellow FCF, FD&C Yellow No. 6, Orange Yellow S, C.I. 15985[1] |

| E Number | E110[1] |

| CAS Number | 2783-94-0[6] |

| Chemical Formula | C₁₆H₁₀N₂Na₂O₇S₂[1] |

| Molecular Weight | 452.36 g/mol [1] |

| Colour Index | 15985[4] |

Table 2: Physicochemical Properties

| Property | Value | Conditions |

| Physical State | Orange-red powder or granules[6][7] | 25 °C, 100 kPa[1] |

| Melting Point | 300 °C (572 °F)[1] / >300 °C[8] / 390 °C (decomposes)[4] | N/A |

| Water Solubility | 19 g / 100 mL[4][5] | 25 °C |

| 5-10 g / 100 mL[4] | 24 °C | |

| Other Solubilities | Sparingly soluble in ethanol; Soluble in glycerol and propylene glycol[6][7] | N/A |

| Partition Coefficient (Log P) | -0.244[9] | 26 °C |

| pKa | 0[4] | 20 °C |

Table 3: Spectroscopic Properties

| Property | Value | Conditions / Solvent |

| λmax (Maximum Absorption) | ~480 nm[1] | pH 1 |

| 443 nm (with a shoulder at 500 nm)[1] | pH 13 | |

| 482 nm[8][10] | N/A | |

| Molar Extinction Coefficient (ε) | ≥20000 | at 479-485 nm in H₂O[4][8] |

Stability and Safety Profile

Stability: Sunset Yellow FCF exhibits good stability to heat and is stable in the presence of citric and tartaric acid.[7] It shows good stability to changes in pH, with no significant change observed between pH 3 and 8.[4][5] Its stability to light is moderate and to oxidation is fair.[4][5] In solution, its color is pH-dependent; neutral or acidic solutions are yellow-orange, while basic solutions turn red-brown.[6]

Safety: The Acceptable Daily Intake (ADI) is established at 0–4 mg/kg body weight by both EU and WHO/FAO guidelines.[1][11] The U.S. FDA sets the ADI at 3.75 mg/kg.[1] The compound is not considered carcinogenic or genotoxic at typical usage levels.[1][9] However, like other azo dyes, it has been linked to potential hyperactivity in children, leading to mandatory warning labels in the EU.[1][11]

Visualized Data and Workflows

Chemical Classification and Identity

pH-Dependent Spectroscopic Properties

Experimental Protocols

Detailed methodologies are crucial for the accurate analysis and quantification of Sunset Yellow FCF. The most common techniques are UV-Vis Spectrophotometry and High-Performance Liquid Chromatography (HPLC).[12][13]

Protocol 1: Quantification by UV-Vis Spectrophotometry

This protocol outlines a standard method for determining the concentration of Sunset Yellow FCF in a clear liquid sample.

Methodology:

-

Sample Preparation: Dissolve the sample material in distilled water. If the sample is complex (e.g., a food matrix), an extraction step may be required.[13]

-

Standard Curve Preparation: Accurately weigh and dissolve a reference standard of Sunset Yellow FCF in deionized water to create a stock solution. Perform serial dilutions to prepare a minimum of five calibration standards of known concentrations.

-

Spectrophotometric Analysis: Set the spectrophotometer to scan the visible range to confirm the maximum absorption wavelength (λmax), typically around 480-482 nm.[1][10]

-

Measurement: Measure the absorbance of the blank (deionized water), each calibration standard, and the sample solutions at the determined λmax.

-

Quantification: Plot a calibration curve of absorbance versus concentration for the standards. Use the linear regression equation from the curve to calculate the concentration of Sunset Yellow FCF in the sample based on its absorbance.

Protocol 2: Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for identifying and quantifying Sunset Yellow FCF, especially in complex mixtures.[2][13] The following is a representative protocol based on common reversed-phase methods.

Methodology:

-

Sample Solution Preparation: Accurately weigh approximately 200 mg of the Sunset Yellow FCF sample and dissolve it in a mixture of water and methanol (e.g., 4 mL water, 5 mL methanol) in a 10 mL volumetric flask.[6] Adjust the final volume with water. Filter the solution through a 0.2 µm syringe filter (PTFE is recommended) before injection.[6]

-

Standard Solution Preparation: Prepare a stock solution of a certified Sunset Yellow FCF standard. Create a series of working standards by diluting the stock solution with the mobile phase to cover the expected sample concentration range.

-

Chromatographic Conditions:

-

Instrument: HPLC system with a Diode Array Detector (DAD) or UV-Vis detector.[14]

-

Column: A reversed-phase column, such as an Acclaim PA2 (3 µm, 3 x 75 mm), is suitable.[14]

-

Mobile Phase: A common mobile phase involves a gradient of an aqueous buffer (e.g., 20 mM ammonium acetate or ammonium phosphate) and an organic solvent like methanol or acetonitrile.[6][14]

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Detection: Monitor at the λmax of Sunset Yellow FCF, approximately 482 nm.[10]

-

-

Analysis and Quantification:

-

Inject equal volumes of the standard solutions and the sample solution into the chromatograph.

-

Identify the Sunset Yellow FCF peak in the sample chromatogram by comparing its retention time with that of the standards.

-

Construct a calibration curve by plotting the peak area of the standards against their concentrations.

-

Calculate the concentration of Sunset Yellow FCF in the sample by interpolating its peak area on the calibration curve.

-

References

- 1. Sunset yellow FCF - Wikipedia [en.wikipedia.org]

- 2. helixchrom.com [helixchrom.com]

- 3. eprints.ums.edu.my [eprints.ums.edu.my]

- 4. Sunset Yellow FCF | 2783-94-0 [chemicalbook.com]

- 5. Sunset Yellow FCF CAS#: 2783-94-0 [m.chemicalbook.com]

- 6. fao.org [fao.org]

- 7. chembk.com [chembk.com]

- 8. Sunset Yellow FCF Dye content 90 2783-94-0 [sigmaaldrich.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. Sunset Yellow (Yellow 6) | SIELC Technologies [sielc.com]

- 11. E110 Sunset yellow FCF - Additives - Food - Risks/Facts/Backgrounds [food-detektiv.de]

- 12. A Review on Sunset Yellow Toxicity and its Analytical Methods [jcbms.org]

- 13. eprints.ums.edu.my [eprints.ums.edu.my]

- 14. tools.thermofisher.com [tools.thermofisher.com]

An In-depth Technical Guide to the Thermal Stability and Decomposition of Sunset Yellow FCF

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition of Sunset Yellow FCF (FD&C Yellow No. 6), a widely used azo dye in the pharmaceutical, food, and cosmetic industries. Understanding the thermal behavior of this colorant is critical for ensuring product quality, safety, and regulatory compliance, particularly in formulations subjected to heat treatment during manufacturing or storage. This document details the thermal decomposition pathways, degradation products, and kinetic aspects of Sunset Yellow FCF, supported by quantitative data, detailed experimental protocols, and visual diagrams.

Thermal Stability Profile

Sunset Yellow FCF is a petroleum-derived orange azo dye.[1] It generally exhibits good stability under typical food processing and storage conditions.[2] However, at elevated temperatures, it undergoes decomposition. Studies have shown that the dye is thermally stable up to 330°C after the evaporation of absorbed and physically bound water, which occurs at temperatures up to 188°C.[3] Beyond this point, oxidative decomposition begins.[3] Some sources indicate a melting point of approximately 300°C, at which decomposition occurs.[1] In the presence of sugars like sucrose and glucose, as in candy making, Sunset Yellow FCF can decompose by up to 10% in a temperature range of 120-162°C, with decomposition increasing with temperature.[4]

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are crucial techniques for evaluating the thermal stability of Sunset Yellow FCF. A detailed thermal analysis in an air atmosphere reveals a multi-stage decomposition process.[3]

Table 1: Thermal Decomposition Events of Sunset Yellow FCF in Air [3]

| Temperature Range (°C) | Event | Mass Loss (%) | Thermal Effect | Heat of Decomposition (J/g) |

| Up to 188 | Evaporation of water | Not specified | Endothermic | Not applicable |

| 188 - 330 | Stable | Minimal | - | Not applicable |

| 330 - 510 | Onset of oxidative decomposition | Not specified | Exothermic | Not specified |

| 510 - 643 | Major oxidative decomposition | Not specified | Strong Exotherm | 4519.6 |

| 643 - 913 | Final decomposition | Not specified | Exothermic | Not specified |

| At 913 | Final Residue | 68.23 | - | Not applicable |

Decomposition Pathway and Products

The primary mechanism of thermal decomposition for azo dyes like Sunset Yellow FCF is the reductive cleavage of the azo linkage (-N=N-).[3][5] This cleavage results in the formation of aromatic amines.

The main thermal degradation products of Sunset Yellow FCF that have been identified are:

-

Sulfanilic acid [6]

-

1-amino-2-naphthol-6-sulfonic acid

In simulated candy-making processes, an increase in sulfanilic acid has been observed, while intermediates like Schaeffer's salt (a raw material in the synthesis of Sunset Yellow FCF) were found to be stable under the same conditions.[4]

The proposed thermal decomposition pathway is visualized in the diagram below.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the thermal stability and decomposition of Sunset Yellow FCF.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

This protocol is a representative method based on general procedures for thermal analysis of organic compounds and food additives.[7][8][9][10]

Objective: To determine the thermal stability, decomposition temperatures, and heat of decomposition of Sunset Yellow FCF.

Instrumentation: A simultaneous TGA/DSC analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the Sunset Yellow FCF powder into an alumina or platinum crucible.

-

Instrument Setup:

-

Place the sample crucible and an empty reference crucible into the analyzer.

-

Purge the furnace with a controlled atmosphere, typically air or nitrogen, at a flow rate of 50-100 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at 30°C.

-

Heat the sample from 30°C to 1000°C at a constant heating rate of 10°C/min.

-

-

Data Analysis:

-

Record the mass loss as a function of temperature (TGA curve).

-

Record the differential heat flow as a function of temperature (DSC curve).

-

Determine the onset and peak temperatures of decomposition from the derivative of the TGA curve (DTG).

-

Calculate the heat of decomposition (enthalpy change) by integrating the area under the exothermic peaks in the DSC curve.

-

The workflow for this analysis is illustrated in the following diagram.

High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) for Degradation Product Analysis

This protocol is a representative method compiled from various studies on the analysis of Sunset Yellow FCF and its degradation products.[5][6][11][12]

Objective: To separate, identify, and quantify the thermal degradation products of Sunset Yellow FCF.

Instrumentation: A high-performance liquid chromatograph coupled with a mass spectrometer (e.g., Q-TOF or triple quadrupole).

Procedure:

-

Sample Preparation:

-

Heat a known concentration of Sunset Yellow FCF in an aqueous solution under controlled temperature and time conditions to induce thermal degradation.

-

Cool the sample and filter it through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase A: 10 mM ammonium acetate in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the compounds.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detection: UV-Vis detector at the maximum absorption wavelength of Sunset Yellow FCF (~482 nm) and a mass spectrometer.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in negative mode.

-

Scan Range: m/z 100-1000.

-

Data Analysis: Identify degradation products by comparing their mass spectra and retention times with those of known standards or by interpreting the fragmentation patterns.

-

The following diagram illustrates the workflow for HPLC-MS analysis.

Conclusion

The thermal stability of Sunset Yellow FCF is a critical parameter in its application in various industries. This guide has provided a detailed overview of its thermal behavior, highlighting that significant decomposition occurs at temperatures above 330°C in a dry state, and at lower temperatures in the presence of sugars. The primary decomposition mechanism involves the cleavage of the azo bond, leading to the formation of aromatic amines. The provided experimental protocols for TGA/DSC and HPLC-MS serve as a foundation for researchers and quality control professionals to assess the thermal stability of Sunset Yellow FCF in their specific applications and to identify potential degradation products. Further research into the detailed kinetics of thermal decomposition would provide a more complete understanding of its degradation profile.

References

- 1. researchgate.net [researchgate.net]

- 2. journals.iau.ir [journals.iau.ir]

- 3. researchgate.net [researchgate.net]

- 4. standards.iteh.ai [standards.iteh.ai]

- 5. Comparative Thermal Degradation Patterns of Natural Yellow Colorants Used in Foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Studies on rejected food yellow no. 5 (sunset yellow FCF) aluminum lake] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]

- 8. infinitalab.com [infinitalab.com]

- 9. linseis.com [linseis.com]

- 10. cmclaboratories.com [cmclaboratories.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of FD&C Yellow 6 in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of FD&C Yellow 6 (also known as Sunset Yellow FCF, C.I. 15985, or E110). As a synthetic azo dye, its solubility characteristics are critical for its application in pharmaceuticals, cosmetics, and food science. This document details its solubility in various organic solvents, outlines the factors governing this behavior, and provides a standard protocol for its experimental determination.

Introduction to FD&C Yellow 6

FD&C Yellow 6 is a petroleum-derived, water-soluble mono-azo dye. Its chemical structure, the disodium salt of 6-hydroxy-5-[(4-sulfophenyl)azo]-2-naphthalenesulfonic acid, features two polar sulfonate groups and a larger, relatively non-polar aromatic backbone. This amphiphilic nature dictates its solubility profile, leading to high solubility in polar solvents like water and significantly lower solubility in most organic media. Understanding this profile is essential for formulation, purification, and analytical method development.

Factors Influencing Solubility

The solubility of an azo dye like FD&C Yellow 6 is a complex interplay between the solute's structure, the solvent's properties, and external conditions. The dye's two anionic sulfonate groups (-SO₃⁻) make it highly polar and capable of strong ionic interactions and hydrogen bonding with protic solvents. Conversely, its aromatic rings provide a non-polar character. The balance between these features determines its affinity for a given solvent.

Caption: Key factors influencing the solubility of FD&C Yellow 6.

Quantitative Solubility Data

Quantitative data on the solubility of FD&C Yellow 6 in pure organic solvents is limited, as its primary applications leverage its high water solubility. However, available data clearly demonstrates its preference for polar, protic solvents over less polar or aprotic organic solvents. The following table summarizes known solubility values.

| Solvent | Chemical Class | Solubility ( g/100 mL) | Temperature (°C) | Reference |

| Water | Polar Protic | 19.0 | 25 | [1][2] |

| Glycerol | Polar Protic (Polyol) | 20.0 | 25 | [1] |

| Propylene Glycol | Polar Protic (Diol) | 2.2 | 25 | [1] |

| Ethanol | Polar Protic (Alcohol) | Slightly / Sparingly Soluble | Ambient | [1][2][3] |

| Acetone | Polar Aprotic | < 0.1 | Ambient | [4] |

| Isopropanol (IPA) | Polar Protic (Alcohol) | < 0.1 | Ambient | [4] |

| Ethyl Acetate | Polar Aprotic | < 0.1 | Ambient | [4] |

| n-Butanol | Moderately Polar | Insoluble | Ambient | [4] |

| Vegetable Oil | Non-Polar | Insoluble | Ambient |

Experimental Protocol for Solubility Determination

A reliable method for determining the solubility of a dye like FD&C Yellow 6 is the isothermal equilibrium method, followed by quantitative analysis of the saturated solution. The most common analytical technique is UV-Visible spectrophotometry, leveraging the dye's strong chromophore.

Objective: To determine the saturation solubility of FD&C Yellow 6 in a specific organic solvent at a controlled temperature.

Materials:

-

FD&C Yellow 6 powder (high purity)

-

Solvent of interest (analytical grade)

-

Temperature-controlled shaker or water bath

-

Centrifuge with temperature control

-

Calibrated volumetric flasks and pipettes

-

UV-Vis Spectrophotometer

-

Syringe filters (0.2 µm, solvent-compatible, e.g., PTFE)

Methodology:

-

Preparation of Supersaturated Solution: Add an excess amount of FD&C Yellow 6 powder to a known volume of the organic solvent in a sealed container. The amount should be sufficient to ensure a solid phase remains after equilibrium.

-

Equilibration: Place the container in a temperature-controlled shaker bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved dye.

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle. To ensure complete separation of the solid phase, centrifuge the sample at the same temperature as the equilibration to prevent temperature-induced precipitation or dissolution.

-

Sample Extraction: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot using a syringe filter to remove any remaining microscopic particles.

-

Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the Beer-Lambert law for the spectrophotometer. A series of dilutions may be necessary to find the optimal absorbance range (typically 0.2-0.8 A.U.).

-

Spectrophotometric Analysis:

-

Determine the wavelength of maximum absorbance (λ_max) for FD&C Yellow 6 in the specific solvent by scanning a dilute solution.

-

Measure the absorbance of the diluted sample(s) at λ_max.

-

Use a pre-established calibration curve (Absorbance vs. Concentration) for FD&C Yellow 6 in the same solvent to determine the concentration of the diluted sample.

-

-

Calculation: Calculate the original concentration in the saturated supernatant, accounting for all dilution factors. Convert this concentration into the desired units (e.g., g/100 mL).

Caption: Workflow for experimental solubility determination.

Conclusion and Implications

The solubility of FD&C Yellow 6 is dominated by its polar sulfonate groups, resulting in high solubility in polar protic solvents like water and glycerol, and poor solubility in most common organic solvents. For researchers in drug development and formulation, this has several implications:

-

Formulation: The dye is unsuitable for coloring purely non-polar, oil-based formulations. Its use is limited to aqueous or hydro-alcoholic systems. Solvents like propylene glycol can serve as effective co-solvents to incorporate the dye into certain formulations.

-

Purification: Solubility differences can be exploited for purification. Recrystallization from a mixed solvent system (e.g., water-ethanol) could be a viable strategy.

-

Analytical Chemistry: When developing analytical methods (e.g., HPLC), the mobile phase composition must be carefully chosen to ensure the dye remains fully dissolved throughout the analysis.

References

The Sunset of Innocence: A Technical History of FD&C Yellow No. 6 in the Food Industry

For Researchers, Scientists, and Drug Development Professionals

Introduction

FD&C Yellow No. 6, also known as Sunset Yellow FCF, is a synthetic azo dye that has been a ubiquitous component of the food, drug, and cosmetic industries for nearly a century.[1][2] Its ability to impart a consistent and vibrant yellow-orange hue has made it a valuable tool for food manufacturers seeking to enhance the visual appeal of their products.[1][3] However, its widespread use has been paralleled by ongoing scientific and public scrutiny regarding its safety and potential health effects. This in-depth technical guide provides a historical overview of FD&C Yellow No. 6's use, summarizes key quantitative data, details seminal experimental protocols, and visualizes its known biological interactions to offer a comprehensive resource for the scientific community.

Historical Overview and Regulatory Timeline

The large-scale production of FD&C Yellow No. 6 began in the United States in the 1920s.[3] It was first listed for use in food in the United States on April 2, 1929.[4] The Federal Food, Drug, and Cosmetic Act of 1938 mandated the certification of synthetic color additives, further solidifying its place in the market.[3]

The mid-20th century saw a dramatic increase in the consumption of artificial food dyes in the United States.[5] By 1978, the annual production of FD&C Yellow No. 6 in the U.S. reached 488,000 kg.[6] Today, along with FD&C Red No. 40 and FD&C Yellow No. 5, it accounts for over 90% of all dyes used in food products.[5][7]

Concerns about the safety of synthetic food dyes, including FD&C Yellow No. 6, gained prominence in the 1970s with claims linking them to hyperactivity in children.[1] This led to numerous scientific investigations and regulatory reviews worldwide. In 2008, the UK's Food Standards Agency called for a voluntary phase-out of six food colorings, including Sunset Yellow, following the "Southampton study".[3] The European Union subsequently mandated a warning label on foods containing these colorants.[1]

In the United States, FD&C Yellow No. 6 is permanently listed for use in foods, drugs, and cosmetics, with batch certification required to ensure purity.[4] The U.S. Food and Drug Administration (FDA) has established an Acceptable Daily Intake (ADI) for FD&C Yellow No. 6, which has been periodically reviewed and updated based on available scientific evidence.[5]

Data Presentation

Production and Consumption Data

| Year | Data Point | Value | Source |

| 1978 | U.S. Production | 488,000 kg | [6] |

| 2010 | Estimated Daily Intake (EDI) - "High User" (60 kg adult) | Up to 450 mg/day | [7] |

| General Trend | Per capita consumption of artificial food dyes in the U.S. | Increased fivefold since 1955 | [5] |

Acceptable Daily Intake (ADI)

| Regulatory Body | ADI (mg/kg body weight/day) | Source |

| U.S. Food and Drug Administration (FDA) | 3.75 | [1][5] |

| Joint FAO/WHO Expert Committee on Food Additives (JECFA) | 4 | [5] |

| European Food Safety Authority (EFSA) | 4 | [5] |

Key Experimental Protocols

Carcinogenesis Bioassay of FD&C Yellow No. 6 (NCI-TR-208)

This study, conducted by the National Cancer Institute, was a cornerstone in the safety evaluation of FD&C Yellow No. 6.

Methodology:

-

Test Animals: Fischer 344 rats and B6C3F1 mice of both sexes.[6][8]

-

Administration: FD&C Yellow No. 6 was administered in the diet at concentrations of 12,500 ppm and 25,000 ppm for 103 weeks.[6][8] Control groups received the same diet without the colorant.

-

Animal Husbandry: Animals were housed in environmentally controlled rooms with a 12-hour light/dark cycle. Diets and water were available ad libitum.

-

Observations: Animals were observed twice daily for signs of toxicity. Body weights were recorded weekly for the first 12 weeks and monthly thereafter.

-

Pathology: At the end of the study, all animals underwent a complete necropsy. A comprehensive set of tissues from each animal was collected, preserved in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin for microscopic examination.

-

Endpoints: The primary endpoint was the incidence of neoplastic and non-neoplastic lesions in the dosed groups compared to the control groups.[6]

The Southampton Study: Food Additives and Hyperactivity

This study investigated the potential link between the consumption of artificial food colors and sodium benzoate preservative and hyperactivity in children.

Methodology:

-

Study Design: A randomized, double-blind, placebo-controlled crossover trial.[3]

-

Participants: Two groups of children from the general population: 153 three-year-olds and 144 eight/nine-year-olds.[3]

-

Intervention: Children consumed a daily drink containing either a placebo or one of two different mixtures of artificial food colors (including Sunset Yellow FCF) and sodium benzoate.[3]

-

Washout Period: A one-week washout period was implemented between each challenge period.

-

Outcome Measures: Hyperactivity was assessed using a combination of parental and teacher ratings, and for the older children, a computerized attention test.

-

Statistical Analysis: The primary outcome was the change in a global hyperactivity aggregate score between the active and placebo phases.

Analysis of FD&C Yellow No. 6 in Beverages by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the quantification of FD&C Yellow No. 6 in liquid food matrices.

Methodology:

-

Instrumentation: A high-performance liquid chromatograph equipped with a photodiode array (PDA) or UV-Vis detector.

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).[9][10]

-

Sample Preparation:

-

Carbonated beverages are first degassed by sonication.[10]

-

The beverage sample is then filtered through a 0.45 µm syringe filter to remove any particulate matter.[10]

-

Dilution with deionized water may be necessary to bring the concentration of the dye within the linear range of the calibration curve.[10]

-

-

Standard Preparation:

-

A stock standard solution of FD&C Yellow No. 6 is prepared by accurately weighing a known amount of the certified reference standard and dissolving it in deionized water.

-

A series of working standards are prepared by diluting the stock solution to create a calibration curve.

-

-

Detection: The absorbance is monitored at the maximum absorption wavelength of FD&C Yellow No. 6, which is approximately 480 nm.[1]

-

Quantification: The concentration of FD&C Yellow No. 6 in the sample is determined by comparing its peak area to the calibration curve generated from the working standards.

Signaling Pathways and Molecular Interactions

Recent research has begun to elucidate the molecular mechanisms through which FD&C Yellow No. 6 may exert its biological effects, particularly concerning the immune system and gut health.

A key proposed mechanism involves the activation of the Toll-like receptor 4 (TLR4) signaling pathway, leading to the assembly and activation of the NLRP3 inflammasome. This, in turn, triggers pyroptosis, a form of pro-inflammatory cell death, and the release of pro-inflammatory cytokines IL-1β and IL-18.[11] This pathway is initiated by gut microbiota dysbiosis, which can be induced by the consumption of FD&C Yellow No. 6.[11]

Caption: Proposed signaling pathway for FD&C Yellow No. 6-induced inflammation.

Additionally, studies have shown that FD&C Yellow No. 6 can have immunomodulatory effects, leading to the suppression of T-cell and B-cell proliferation and a reduction in the release of various cytokines, including IL-2, IL-4, IL-6, IL-17, IFN-γ, and TNF-α. The precise upstream signaling events leading to this suppression are still under investigation.

Caption: General experimental workflow for HPLC analysis of FD&C Yellow No. 6.

Conclusion

FD&C Yellow No. 6 has a long and complex history in the food industry. While its utility as a color additive is undeniable, ongoing research continues to explore its potential biological effects. For researchers, scientists, and drug development professionals, a thorough understanding of its historical use, regulatory status, and known molecular interactions is crucial for informed decision-making and for guiding future research into the safety and application of this and other synthetic food additives. The presented data and experimental frameworks provide a foundation for further investigation into the intricate relationship between FD&C Yellow No. 6 and human health.

References

- 1. Sunset yellow FCF - Wikipedia [en.wikipedia.org]

- 2. droracle.ai [droracle.ai]

- 3. culinarylore.com [culinarylore.com]

- 4. Regulatory Status of Color Additives [hfpappexternal.fda.gov]

- 5. Yellow 6: Understanding Its Applications and Potential Health Impacts [rupahealth.com]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. commons.emich.edu [commons.emich.edu]

- 8. Carcinogenesis Bioassay of FD & C Yellow No. 6 (CAS No. 2783-94-0) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ttb.gov [ttb.gov]

- 10. tools.thermofisher.com [tools.thermofisher.com]

- 11. Sunset Yellow dye effects on gut microbiota, intestinal integrity, and the induction of inflammasomopathy with pyroptotic signaling in male Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Analysis of Sunset Yellow FCF in Beverages by HPLC-MS/MS

Abstract

This application note presents a sensitive and reliable method for the quantitative analysis of Sunset Yellow FCF (also known as FD&C Yellow 6) in various beverage matrices using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The protocol outlines a straightforward sample preparation procedure and optimized instrumental parameters to ensure high throughput and accurate quantification, making it suitable for routine food safety monitoring and quality control.

Introduction

Sunset Yellow FCF is a synthetic azo dye widely used in food products, including beverages, candies, and sauces, to impart an orange-yellow color.[1][2] While generally recognized as safe at regulated concentrations, concerns over potential health effects necessitate accurate and sensitive monitoring of its levels in consumer products. HPLC-MS/MS offers superior selectivity and sensitivity for the analysis of food colorants compared to traditional methods like spectrophotometry.[3] This document provides a detailed protocol for the extraction and quantification of Sunset Yellow FCF in beverages.

Experimental Protocol

Materials and Reagents

-

Sunset Yellow FCF analytical standard (Sigma-Aldrich or equivalent)

-

HPLC-grade methanol and acetonitrile

-

Ammonium acetate (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Syringe filters (0.22 µm PTFE)

Sample Preparation

-

Carbonated Beverages: Degas the sample by sonication for 15-20 minutes.

-

Non-Carbonated Beverages: No initial treatment is required.

-

Dilution: For clear beverages, dilute the sample 1:10 (v/v) with ultrapure water. For more complex matrices or colored drinks, a higher dilution factor may be necessary.

-

Filtration: Filter the diluted sample through a 0.22 µm PTFE syringe filter directly into an HPLC vial for analysis.[4]

For more complex beverage matrices with high sugar or particulate content, a Solid Phase Extraction (SPE) cleanup may be employed to reduce matrix effects.[4]

HPLC-MS/MS Instrumentation and Conditions

| Parameter | Setting |

| HPLC System | A high-performance liquid chromatography system capable of binary gradient elution. |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 10 mM Ammonium Acetate in Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Elution | 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Source | Electrospray Ionization (ESI), Negative Mode |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Gas Flow Rates | Optimized for the specific instrument |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the HPLC-MS/MS analysis of Sunset Yellow FCF.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Sunset Yellow FCF | 451.0 | 348.0 (Quantifier) | 100 | 25 |

| Sunset Yellow FCF | 451.0 | 254.9 (Qualifier) | 100 | 35 |

Experimental Workflow Diagram

Caption: Workflow for HPLC-MS/MS analysis of Sunset Yellow FCF in beverages.

Results and Discussion

The developed HPLC-MS/MS method provides excellent chromatographic separation of Sunset Yellow FCF from potential matrix interferences. The use of Multiple Reaction Monitoring (MRM) ensures high selectivity and sensitivity for accurate quantification. A typical calibration curve for Sunset Yellow FCF should demonstrate good linearity (R² > 0.99) over the desired concentration range. The limit of detection (LOD) and limit of quantification (LOQ) for this method are expected to be in the low ng/mL range, which is well below the maximum permitted levels in most jurisdictions.[4] Recovery studies in various beverage matrices should be performed to assess the method's accuracy, with expected recoveries in the range of 90-110%.

Conclusion

The described HPLC-MS/MS method is a robust and efficient tool for the routine analysis of Sunset Yellow FCF in a variety of beverage samples. The simple sample preparation and rapid chromatographic analysis allow for high-throughput screening, making it an ideal solution for food safety and quality control laboratories.

References

Application Notes and Protocols for Studying the Carcinogenicity of FD&C Yellow No. 6 in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

FD&C Yellow No. 6, also known as Sunset Yellow FCF, is a synthetic azo dye widely used in food, drugs, and cosmetics.[1] The assessment of its carcinogenic potential is crucial for regulatory purposes and public health. This document provides detailed application notes and protocols based on the comprehensive carcinogenesis bioassay conducted by the National Toxicology Program (NTP) to guide researchers in designing and interpreting studies on the carcinogenicity of FD&C Yellow No. 6.

Animal Models

The primary animal models utilized for the long-term carcinogenicity bioassay of FD&C Yellow No. 6 were the Fischer 344 (F344) rat and the B6C3F1 mouse.[1] These rodent strains are commonly used in toxicological studies due to their well-characterized genetic backgrounds and historical control data for spontaneous tumor incidence.

Data Presentation: Summary of Carcinogenesis Bioassay Results

The following tables summarize the key findings from the NTP carcinogenesis bioassay of FD&C Yellow No. 6.[1]

Table 1: Survival and Body Weight of F344 Rats in a 103-Week Carcinogenesis Bioassay of FD&C Yellow No. 6

| Sex | Group | Initial No. of Animals | Survival at 103 Weeks (%) | Mean Body Weight at 103 Weeks (g) |

| Male | Control | 90 | 72 | 435 |

| Low Dose (12,500 ppm) | 50 | 74 | 430 | |